molecular formula C10H9ClN4O B12912191 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide CAS No. 114370-69-3

5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B12912191
CAS No.: 114370-69-3
M. Wt: 236.66 g/mol
InChI Key: NVHJDEUBNNWALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a phenyl group, and a carboxamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound, followed by chloromethylation and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. The use of advanced technologies and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including ligands and catalysts.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxy-benzaldehyde
  • 5-(Chloromethyl)isoxazoles
  • 5-(Chloromethyl)furfural

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and the triazole ring structure

Properties

CAS No.

114370-69-3

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

5-(chloromethyl)-4-phenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C10H9ClN4O/c11-6-8-13-14-10(9(12)16)15(8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16)

InChI Key

NVHJDEUBNNWALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C(=O)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.